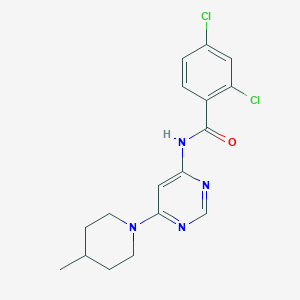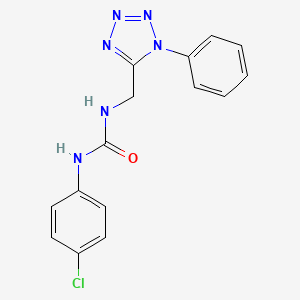
1-(4-chlorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, commonly referred to as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU was first synthesized in 1980 by a group of researchers at the University of California, Davis. Since then, CPPU has gained significant attention in the scientific community due to its potential application in horticulture and agriculture.
Aplicaciones Científicas De Investigación
Insecticidal Activity and Cuticle Interference
1-(4-chlorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea and related compounds have been evaluated for their insecticidal properties, particularly their interference with cuticle deposition in insects. These compounds have shown a unique mode of action as insecticides, demonstrating significant safety towards mammals. The primary insecticidal activity results from a failure in the moulting or pupation process of insects, leading to their death due to defects in cuticle deposition. Histological examinations have supported these findings, highlighting the compounds' potential as insecticides with a novel action mechanism (Mulder & Gijswijt, 1973).
Material Sciences and Hydrogel Applications
In material sciences, derivatives of 1-(4-chlorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea have been explored for their capacity to form hydrogels in acidic conditions. These hydrogels' physical properties, such as morphology and rheology, can be tuned by varying the anionic components, offering a method to manipulate the gels' characteristics for potential applications in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Corrosion Inhibition in Metal Surfaces
The urea derivatives have also been studied for their effectiveness as corrosion inhibitors on metal surfaces, particularly in acidic environments. These compounds have shown promising results in protecting mild steel from corrosion, acting as mixed-type inhibitors. The efficiency of these inhibitors is influenced by temperature and concentration, with studies also indicating their adsorption on metal surfaces conforms to the Langmuir adsorption isotherm. This highlights their potential in industrial applications where metal corrosion is a concern (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c16-11-6-8-12(9-7-11)18-15(23)17-10-14-19-20-21-22(14)13-4-2-1-3-5-13/h1-9H,10H2,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAREDCDDSZXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

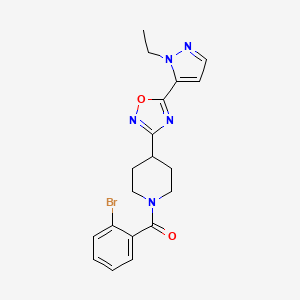
![1-[5-(Aminomethyl)pyrimidin-2-yl]piperidin-2-one;hydrochloride](/img/structure/B2919688.png)
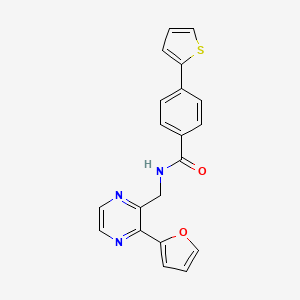
![N-(2,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2919690.png)
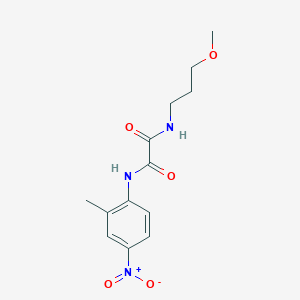

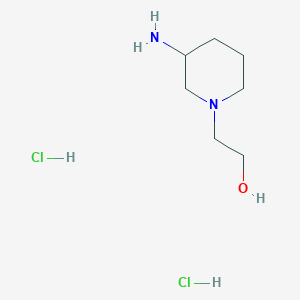

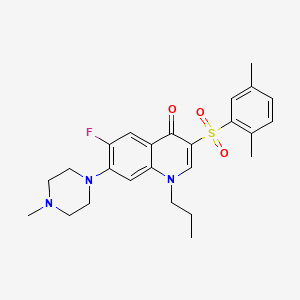
![(E)-4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2919700.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2919702.png)
![6-chloro-N2-[2-(2-chlorophenoxy)pyridin-4-yl]pyridine-2,5-dicarboxamide](/img/structure/B2919703.png)
![Ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2919706.png)
